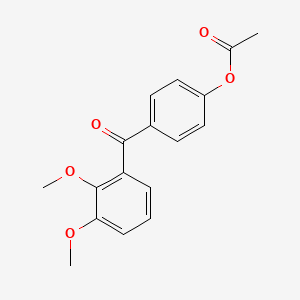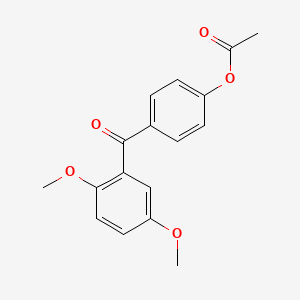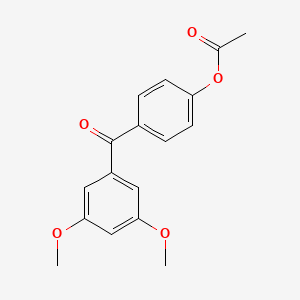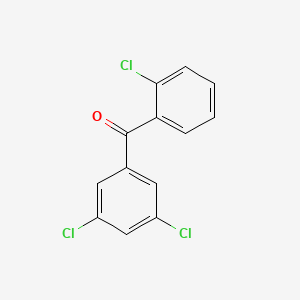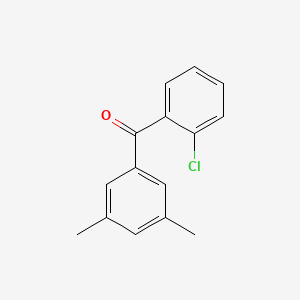![molecular formula C12H14ClNO B1324104 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine CAS No. 909421-71-2](/img/structure/B1324104.png)
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine (2C5OCMP) is an organic compound with a molecular formula of C8H9ClN2O. It is a colorless liquid with a pleasant odor and is soluble in many organic solvents. 2C5OCMP is a member of the pyridine family and has a wide range of applications in the field of organic synthesis. It is used as a synthetic intermediate in the production of pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry, showcasing a wide range of biological activities. These compounds are involved in the development of drugs with antifungal, antibacterial, antioxidant, and anticancer properties, among others. Their versatility and efficacy in drug design highlight the potential medicinal applications of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine in creating new therapeutic agents (Altaf et al., 2015).
Catalytic Applications
In the realm of catalysis, pyridine-based compounds, particularly those involving hybrid catalysts, play a significant role. They are employed in synthesizing complex molecules through one-pot multicomponent reactions, showcasing the potential of pyridine derivatives, including 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine, in facilitating chemical transformations and synthesis processes (Parmar et al., 2023).
Agrochemical Applications
Pyridine derivatives also find extensive applications in the agrochemical industry, serving as potent ingredients in pesticides, including fungicides, insecticides, and herbicides. The structural diversity and biological activity of pyridine compounds underscore their potential in developing new agrochemicals that could include 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine as a key component (Guan et al., 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, pyridine derivatives are explored for their chemosensing capabilities, particularly in detecting various ions and neutral species. This underscores the potential utility of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine in environmental monitoring and analytical applications, contributing to the detection and quantification of chemical species (Abu-Taweel et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-5-4-10(8-14-12)6-9-2-1-3-11(15)7-9/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHSYGCGDRJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641823 |
Source


|
| Record name | 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine | |
CAS RN |
909421-71-2 |
Source


|
| Record name | 3-[(6-Chloro-3-pyridinyl)methyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


